molecular formula C16H14BrClN6O3 B10890966 N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

N-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10890966
M. Wt: 453.7 g/mol
InChI Key: FAUQCLPSZGXPFH-UHFFFAOYSA-N
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Description

N~3~-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of pyrazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and phenyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include bromine, chlorinating agents, and nitro compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N~3~-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly functionalized pyrazole, while reduction could produce a simpler, hydrogenated version of the compound .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts .

Biology

In biological research, N3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising candidate for treating various diseases .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenyl-substituted molecules. Examples include:

Uniqueness

What sets N3-{3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]PHENYL}-4-CHLORO-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, from drug development to materials science.

Properties

Molecular Formula

C16H14BrClN6O3

Molecular Weight

453.7 g/mol

IUPAC Name

N-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-4-chloro-5-nitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14BrClN6O3/c1-8-12(17)9(2)23(22-8)7-10-4-3-5-11(6-10)19-16(25)14-13(18)15(21-20-14)24(26)27/h3-6H,7H2,1-2H3,(H,19,25)(H,20,21)

InChI Key

FAUQCLPSZGXPFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-])C)Br

Origin of Product

United States

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